2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethyl group, and a dihydropyrimidinyl group
Preparation Methods
The synthesis of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE typically involves multiple steps. The synthetic route may include the following steps:
Formation of the dihydropyrimidinyl core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the dihydropyrimidinyl core.
Addition of the hydroxyethyl group: This can be done through an alkylation reaction where an ethyl group is added to the core structure.
Attachment of the phenylbutan-2-yl group: This step may involve an acylation reaction where the phenylbutan-2-yl group is attached to the nitrogen atom of the dihydropyrimidinyl core.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the dihydropyrimidinyl core can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Acylation: The nitrogen atom in the dihydropyrimidinyl core can undergo acylation reactions to form amides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: This compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE include other dihydropyrimidinyl derivatives. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H28ClN3O3 |
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Molecular Weight |
454.0 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C25H28ClN3O3/c1-17(11-12-19-7-4-3-5-8-19)27-23(31)16-29-24(20-9-6-10-21(26)15-20)28-18(2)22(13-14-30)25(29)32/h3-10,15,17,30H,11-14,16H2,1-2H3,(H,27,31) |
InChI Key |
GDBUNXCEDOHAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NC(C)CCC3=CC=CC=C3)CCO |
Origin of Product |
United States |
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